molecular formula C12H15N B3362076 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- CAS No. 95308-64-8

1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-

Cat. No.: B3362076
CAS No.: 95308-64-8
M. Wt: 173.25 g/mol
InChI Key: RECFGDIQHWJCFR-UHFFFAOYSA-N
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Description

1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- is a heterocyclic compound with the molecular formula C12H15N It is a derivative of quinoline, featuring a cyclopentane ring fused to the quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a cyclopentane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into specific binding sites, disrupting normal cellular processes. The exact molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication, protein synthesis, and cell signaling .

Comparison with Similar Compounds

    1H-Cyclopenta[b]quinoline: Another quinoline derivative with a different ring fusion pattern.

    2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: A related compound with an amine group at a different position.

    1H-Cyclopenta[d]quinoline: A quinoline derivative with a different ring fusion pattern.

Uniqueness: 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro- is unique due to its specific ring fusion pattern and the resulting structural properties.

Properties

IUPAC Name

2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-7-12-11(5-1)10-6-3-4-9(10)8-13-12/h1-2,5,7,9-10,13H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECFGDIQHWJCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=CC=CC=C3C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409173
Record name 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95308-64-8
Record name 1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-
Reactant of Route 2
1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-
Reactant of Route 3
1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-
Reactant of Route 4
1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-
Reactant of Route 5
1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-
Reactant of Route 6
1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-

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